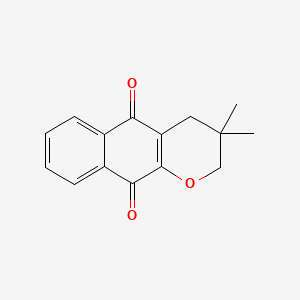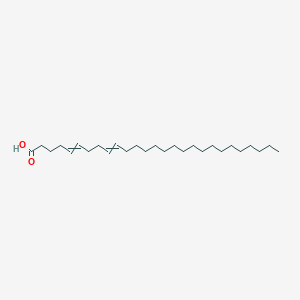![molecular formula C26H36N2O2 B14270338 N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide CAS No. 167966-98-5](/img/structure/B14270338.png)
N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine is a molecule composed of two 2,6-diisopropylphenyl groups connected by an ethylenediamine linker. Its chemical structure is shown below:
Métodos De Preparación
Synthetic Routes: The synthesis of N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine involves the reaction of 2,6-diisopropylaniline with ethylenediamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:- Reactants: 2,6-diisopropylaniline, ethylenediamine
- Solvent: Organic solvent (e.g., toluene, dichloromethane)
- Temperature: Typically carried out at room temperature or slightly elevated temperatures
- Catalyst: None required
Industrial Production Methods: The industrial production of N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine may involve large-scale batch processes or continuous flow methods. Optimization of reaction conditions ensures high yield and purity.
Análisis De Reacciones Químicas
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine can undergo various reactions:
Oxidation: It can be oxidized to form imine derivatives.
Reduction: Reduction with hydrogen gas yields the corresponding diamine.
Substitution: The amino groups can be substituted with other functional groups.
Complexation: It can form coordination complexes with metal ions.
Common reagents include acids, bases, and oxidizing or reducing agents. Major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine finds applications in:
Catalysis: As a ligand in transition metal catalysis
Organic Synthesis: For constructing complex molecules
Materials Science: In the design of functional materials
Mecanismo De Acción
The compound’s mechanism of action varies based on its application. In catalysis, it coordinates with metal ions, influencing reaction pathways. In organic synthesis, it facilitates bond formation. Further research is needed to explore its biological mechanisms.
Comparación Con Compuestos Similares
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine stands out due to its sterically hindered phenyl groups. Similar compounds include N,N-diisopropylethylamine (Hünig’s base) .
Remember that this compound’s unique structure contributes to its diverse applications across chemistry, biology, and industry
Propiedades
Número CAS |
167966-98-5 |
|---|---|
Fórmula molecular |
C26H36N2O2 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
N,N'-bis[2,6-di(propan-2-yl)phenyl]oxamide |
InChI |
InChI=1S/C26H36N2O2/c1-15(2)19-11-9-12-20(16(3)4)23(19)27-25(29)26(30)28-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3,(H,27,29)(H,28,30) |
Clave InChI |
JEQZMTYGZNUMDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
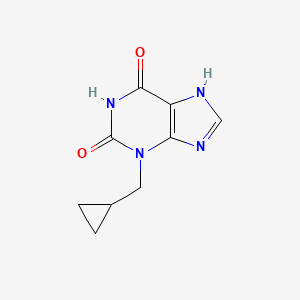
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)

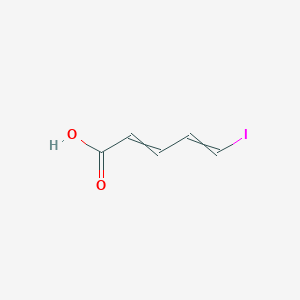


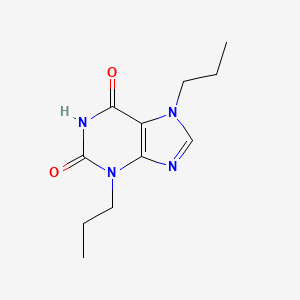
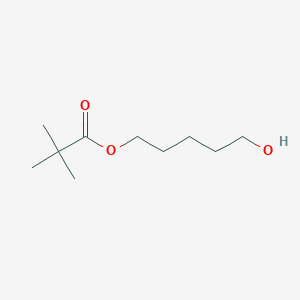
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
